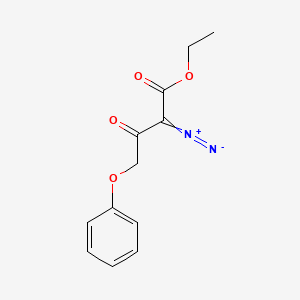

ethyl 2-diazo-3-oxo-4-phenoxybutanoate

Description

Properties

CAS No. |

14650-51-2 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl 2-diazo-3-oxo-4-phenoxybutanoate |

InChI |

InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

URMHJOVHUTUYOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Grignard Addition to Oxalate Esters

One robust method for preparing ethyl 2-oxo-4-phenylbutanoate derivatives (structurally similar to the phenoxy analog) involves:

- Step 1: Formation of a Grignard reagent from β-haloethylbenzene (or β-haloethylphenyl ether for phenoxy substitution) and magnesium in an aprotic solvent such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).

- Step 2: Addition of the Grignard reagent to diethyl oxalate or ethyl oxalyl chloride to form the β-ketoester intermediate.

This method is characterized by:

- Use of anhydrous, inert atmosphere conditions.

- Temperature control between 30–60 °C for Grignard formation and -30 to 50 °C for addition reaction.

- High yields (>80%) and short synthesis cycles.

Example Data from Patent CN101265188A:

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | β-bromophenylethane + Mg in MTBE + thinner | 30–60 | 1–12 | — |

| 2 | Grignard solution + diethyl oxalate | -30 to 50 | 1–15 | >80 |

This approach minimizes side reactions by using solvents where the addition product is insoluble, preventing further unwanted reactions.

Alternative Route via Acyl Chloride and Copper Salt Complex

Another advanced method involves:

- Reacting β-halogenoethylbenzene with magnesium to form the Grignard reagent.

- Preparing a copper acyl chloride salt by reacting ethyl oxalyl chloride with copper(I) salts (e.g., CuX, Li2CuX4, CuCN·LiX).

- Adding the Grignard reagent dropwise to the copper acyl chloride salt solution at controlled temperatures (-20 to 160 °C).

- Subsequent acidic hydrolysis and purification yield ethyl 2-oxo-4-phenylbutanoate with purity ≥97%.

This method offers:

- Improved reaction selectivity.

- Mild reaction conditions.

- Convenient operation and low cost.

| Step | Reagents & Conditions | Temperature (°C) | Time | Purity (%) |

|---|---|---|---|---|

| 1 | β-halogenoethylbenzene + Mg in aprotic solvent | Ambient | — | — |

| 2 | Ethyl oxalyl chloride + CuX salts in aprotic solvent | Ambient | — | — |

| 3 | Dropwise addition of Grignard to copper salt solution | -20 to 160 | — | ≥97 |

This method is detailed in patent CN101928219A and is adaptable for phenoxy-substituted analogs by using β-halogenoethylphenyl ether as starting material.

Introduction of the Diazo Group

The diazo functionality is typically introduced by diazo transfer reactions on the α-position of the ketoester:

- Using diazo transfer reagents such as tosyl azide or imidazole-1-sulfonyl azide.

- The reaction is performed under mild basic conditions (e.g., triethylamine or DBU) in solvents like dichloromethane or acetonitrile.

- Temperature is controlled to avoid decomposition (often 0 to room temperature).

- The reaction proceeds via nucleophilic substitution at the α-carbon adjacent to the keto group.

This step requires careful purification to isolate the diazo compound, which is sensitive to heat and light.

Summary Table of Preparation Methods

| Method | Key Steps | Solvents & Conditions | Advantages | Yield / Purity |

|---|---|---|---|---|

| Grignard addition to oxalate | β-haloalkyl + Mg → Grignard; + diethyl oxalate | MTBE or THF; 30–60 °C; inert atmosphere | Short cycle, high yield, low cost | >80% yield |

| Copper acyl chloride salt route | Grignard + Cu-acyl chloride salt | Aprotic solvents; -20 to 160 °C | High selectivity, mild conditions | ≥97% purity |

| Diazo transfer reaction | α-Diazotization of β-ketoester | Mild base, DCM or MeCN; 0–25 °C | Efficient diazo introduction | High purity, sensitive |

Research Findings and Notes

- The Grignard-based methods require strict anhydrous and oxygen-free conditions to prevent side reactions and ensure high yields.

- The choice of solvent and temperature control is critical to avoid decomposition or side reactions, especially in the diazo transfer step.

- The copper salt-mediated acylation improves selectivity and purity, making it suitable for scale-up.

- Diazo compounds like this compound are valuable intermediates in carbene chemistry and cyclopropanation reactions, necessitating high purity and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction results in amines .

Scientific Research Applications

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-diazo-3-oxo-3-phenylpropanoate

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate

- Ethyl 2-diazo-3-oxopentanoate

Uniqueness

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic transformations and applications where other diazo compounds may not be as effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.